molecular formula C15H12N2O5 B14914262 2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B14914262
M. Wt: 300.27 g/mol
InChI Key: ITGWLVOTIADMET-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carbamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the carbamoyl group. One common method involves the nitration of 3-aminobenzoic acid to form 3-nitrobenzoic acid, which is then reacted with 4-methylphenyl isocyanate to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the carbamoylation step.

Industrial Production Methods

In an industrial setting, the production of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: 2-{[(4-methylphenyl)amino]carbonyl}-3-aminobenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 4-methylphenylamine and 3-nitrobenzoic acid.

Scientific Research Applications

2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
  • 2-{[(4-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid
  • 2-{[(4-fluorophenyl)amino]carbonyl}-3-nitrobenzoic acid

Uniqueness

2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-[(4-methylphenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H12N2O5/c1-9-5-7-10(8-6-9)16-14(18)13-11(15(19)20)3-2-4-12(13)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)

InChI Key

ITGWLVOTIADMET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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